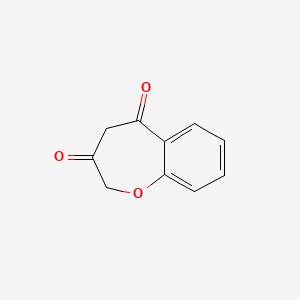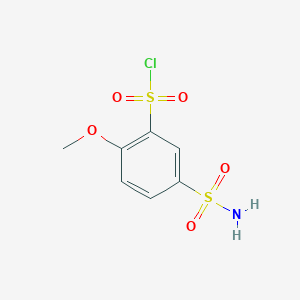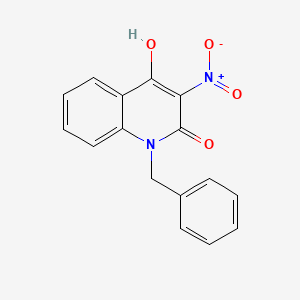
1-benzyl-4-hydroxy-3-nitroquinolin-2(1H)-one
Vue d'ensemble
Description
1-benzyl-4-hydroxy-3-nitroquinolin-2(1H)-one, also known as BNQ, is a synthetic compound with potential medicinal properties. It belongs to the family of quinoline derivatives, which have been extensively studied for their biological activities. BNQ has been reported to exhibit various pharmacological effects, including antimicrobial, antitumor, and anti-inflammatory activities.
Mécanisme D'action
The mechanism of action of 1-benzyl-4-hydroxy-3-nitroquinolin-2(1H)-one is not fully understood. However, it has been suggested that this compound may exert its pharmacological effects by interfering with various cellular processes, such as DNA synthesis, protein synthesis, and cell division. This compound has also been reported to induce apoptosis, a programmed cell death mechanism, in cancer cells.
Biochemical and Physiological Effects
This compound has been reported to have various biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and viruses by interfering with their cellular processes. This compound has also been reported to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its antitumor activity. In addition, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
1-benzyl-4-hydroxy-3-nitroquinolin-2(1H)-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized in the laboratory. It has also been shown to exhibit potent biological activities, which make it a potential candidate for drug development. However, there are also some limitations associated with this compound. It has low solubility in water, which may limit its bioavailability. In addition, its mechanism of action is not fully understood, which may hinder its clinical development.
Orientations Futures
There are several future directions for the study of 1-benzyl-4-hydroxy-3-nitroquinolin-2(1H)-one. One potential direction is to investigate its potential as a broad-spectrum antimicrobial agent. Another direction is to explore its potential as an anticancer agent, either alone or in combination with other chemotherapeutic agents. In addition, further studies are needed to elucidate its mechanism of action and to optimize its pharmacological properties for clinical development.
Conclusion
In conclusion, this compound is a synthetic compound with potential medicinal properties. It has been reported to exhibit various pharmacological effects, including antimicrobial, antitumor, and anti-inflammatory activities. This compound can be synthesized by reacting 4-hydroxy-3-nitroquinolin-2(1H)-one with benzyl bromide in the presence of a base. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of this compound, which may contribute to the development of novel therapeutic agents.
Applications De Recherche Scientifique
1-benzyl-4-hydroxy-3-nitroquinolin-2(1H)-one has been extensively studied for its potential medicinal properties. It has been reported to exhibit antimicrobial activity against various microorganisms, including bacteria, fungi, and viruses. This compound has also been shown to have antitumor activity against cancer cells, both in vitro and in vivo. In addition, this compound has been reported to have anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
1-benzyl-4-hydroxy-3-nitroquinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c19-15-12-8-4-5-9-13(12)17(16(20)14(15)18(21)22)10-11-6-2-1-3-7-11/h1-9,19H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKRUWXHZGOBAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C(C2=O)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60715648 | |
| Record name | 1-Benzyl-4-hydroxy-3-nitroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60715648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62756-08-5 | |
| Record name | 1-Benzyl-4-hydroxy-3-nitroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60715648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



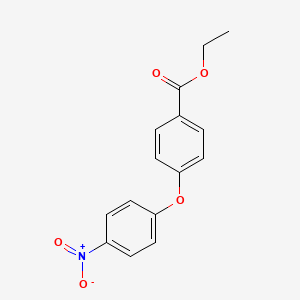

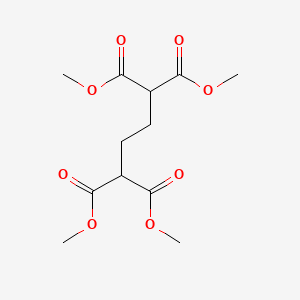

![4-[(3-Methyl-1,2-oxazole-5-carbonyl)amino]benzoic acid](/img/structure/B3054939.png)
![5-Isoxazolecarboxamide, N-[4-(aminocarbonyl)phenyl]-3-methyl-](/img/structure/B3054941.png)
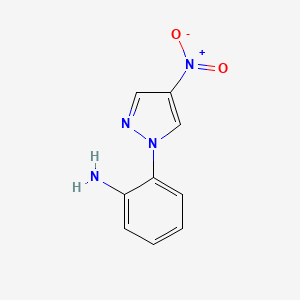
![7-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B3054944.png)
![Benzoic acid, 2-hydroxy-5-[[(3-nitrophenyl)amino]sulfonyl]-](/img/structure/B3054946.png)
